

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Amino-1-benzofuran-2-carbonitrile

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Compound of Interest

Compound Name: 3-Amino-1-benzofuran-2-carbonitrile

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Abstract

This application note provides a detailed guide to the structural elucidation of **3-Amino-1-benzofuran-2-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.^{[1][2][3]} We present a comprehensive protocol, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained, and the data is presented in a clear, tabular format. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the unambiguous characterization of complex organic molecules.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.^[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive targets in drug discovery and development.^{[1][4]} **3-Amino-1-benzofuran-2-carbonitrile**, in particular, serves as a versatile synthetic intermediate

for the construction of more complex molecular architectures.[2][5] Accurate and unambiguous structural characterization is paramount for understanding its reactivity and for the rational design of new therapeutic agents. NMR spectroscopy stands as the most powerful technique for the complete structural assignment of such molecules in solution.[6]

Foundational NMR Principles for Structural Elucidation

A multi-faceted approach employing various NMR experiments is essential for the complete assignment of the ^1H and ^{13}C chemical shifts and for establishing the connectivity within the **3-Amino-1-benzofuran-2-carbonitrile** molecule.

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
- ^{13}C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule.[7]
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH , CH_2 , and CH_3 groups. CH and CH_3 signals appear as positive peaks, while CH_2 signals are negative. Quaternary carbons are not observed in a DEPT-135 spectrum.[8]
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds (^2JHH , ^3JHH).[8]
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly attached to carbon atoms (^1JCH).[9]
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (^2JCH , ^3JCH), and sometimes longer-range couplings. This is crucial for connecting different spin systems and identifying quaternary carbons.[9][10]

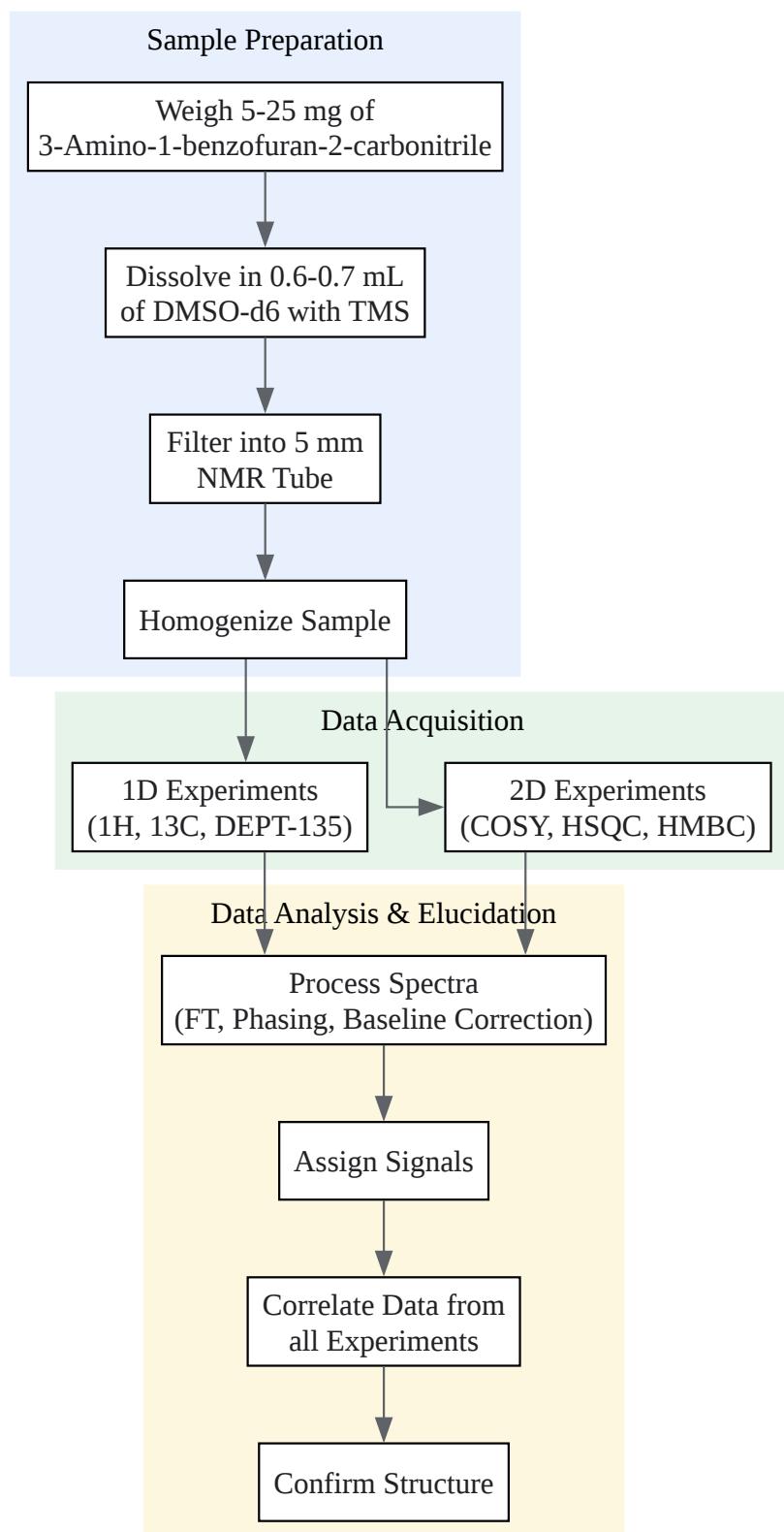
Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[11]

- Analyte Purity: Ensure the **3-Amino-1-benzofuran-2-carbonitrile** sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
- Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum.[12][13][14][15] For **3-Amino-1-benzofuran-2-carbonitrile**, with its polar amino and cyano groups and aromatic system, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds.[12][14][16] Deuterated Chloroform (CDCl₃) can also be used, but the amino protons may exchange more rapidly or have a broader signal.[12][14][16]
- Concentration:
 - For ^1H NMR and 2D experiments (COSY, HSQC, HMBC), dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[17][18][19][20]
 - For ^{13}C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of DMSO-d₆ is recommended due to the lower natural abundance of the ^{13}C isotope.[17]
- Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR in organic solvents, with its signal defined as 0.00 ppm.[7][21][22] A small amount can be added directly to the NMR tube.
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][20]
- Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Diagram 1: Experimental Workflow for NMR Analysis

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Caption: Workflow from sample preparation to final structure confirmation.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR: Acquire with a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire with proton decoupling, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ^{13}C nucleus.[7]
- DEPT-135: Use a standard DEPT-135 pulse sequence.
- COSY: Acquire a 2D dataset with a spectral width of 12-16 ppm in both dimensions.
- HSQC: Set the spectral width in the ^1H dimension (F2) to 12-16 ppm and in the ^{13}C dimension (F1) to 160-180 ppm.
- HMBC: Use similar spectral widths as the HSQC but optimize the long-range coupling delay (typically for $J = 8\text{-}10$ Hz) to observe two- and three-bond correlations.

Results and Interpretation

The following tables present the expected (hypothetical) NMR data for **3-Amino-1-benzofuran-2-carbonitrile** dissolved in DMSO-d₆. The numbering scheme for the molecule is provided below.

Figure 1: Structure and Atom Numbering of **3-Amino-1-benzofuran-2-carbonitrile** (A representative image would be placed here)

^1H and ^{13}C NMR Data

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments for **3-Amino-1-benzofuran-2-carbonitrile**

Position	δ ¹³ C (ppm)	Multiplicity (DEPT-135)	δ ¹ H (ppm)	Multiplicity	J (Hz)
1	-	-	-	-	-
2	85.2	Quaternary (C)	-	-	-
3	158.5	Quaternary (C)	-	-	-
3a	148.1	Quaternary (C)	-	-	-
4	125.0	Methine (CH)	7.85	d	8.0
5	123.8	Methine (CH)	7.42	t	7.6
6	129.5	Methine (CH)	7.60	t	7.8
7	112.1	Methine (CH)	7.75	d	8.2
7a	120.9	Quaternary (C)	-	-	-
NH ₂	-	-	6.50	s (br)	-
CN	115.3	Quaternary (C)	-	-	-

Note: Chemical shifts are hypothetical and based on typical values for similar structures. The broad singlet (s, br) for the NH₂ protons is characteristic and its chemical shift can be concentration and temperature-dependent.[23]

2D NMR Correlation Data

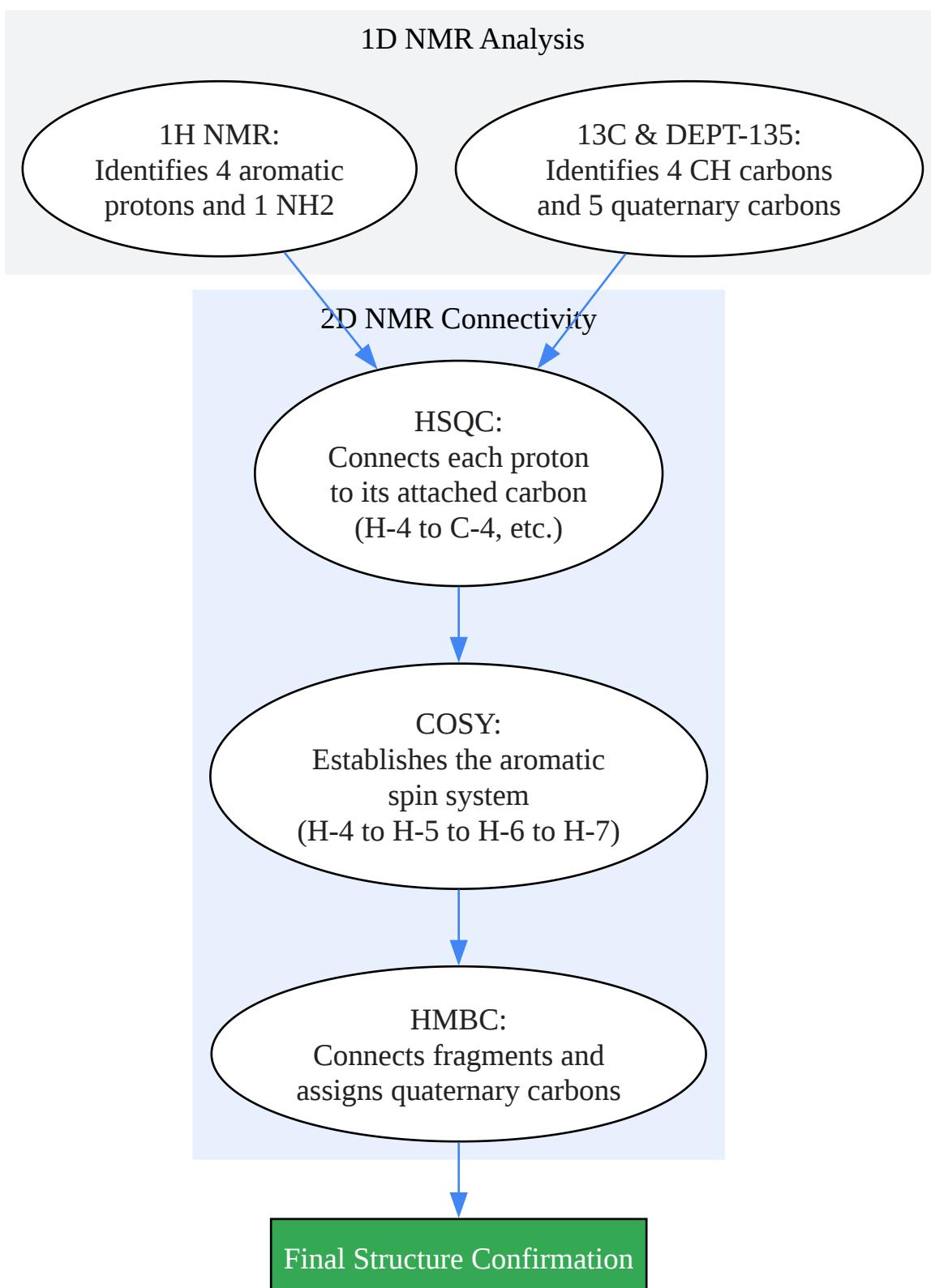
Table 2: Key 2D NMR Correlations for 3-Amino-1-benzofuran-2-carbonitrile

Proton (δ ^1H)	COSY Correlations (δ ^1H)	HSQC Correlations (δ ^{13}C)	HMBC Correlations (δ ^{13}C)
H-4 (7.85)	H-5 (7.42)	C-4 (125.0)	C-3a (148.1), C-5 (123.8), C-7a (120.9)
H-5 (7.42)	H-4 (7.85), H-6 (7.60)	C-5 (123.8)	C-3a (148.1), C-7 (112.1)
H-6 (7.60)	H-5 (7.42), H-7 (7.75)	C-6 (129.5)	C-4 (125.0), C-7a (120.9)
H-7 (7.75)	H-6 (7.60)	C-7 (112.1)	C-3a (148.1), C-5 (123.8), C-7a (120.9)
NH ₂ (6.50)	-	-	C-2 (85.2), C-3 (158.5)

Step-by-Step Structure Elucidation

The process of piecing together the molecular structure is a logical progression, using each NMR experiment to add another layer of information.

Diagram 2: Structural Elucidation Pathway

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Caption: Logical flow for structure determination using multiple NMR techniques.

- **Proton and Carbon Count:** The ^1H NMR spectrum shows four distinct signals in the aromatic region (7.4-7.9 ppm) and a broad singlet for the amino group. The ^{13}C and DEPT-135 spectra confirm the presence of four CH carbons and five quaternary carbons (C-2, C-3, C-3a, C-7a, and the CN carbon).
- **Direct C-H Assignment (HSQC):** The HSQC spectrum provides the first direct link between the proton and carbon skeletons. Each aromatic proton signal is correlated to its directly attached carbon signal, as listed in Table 2. For instance, the proton at 7.85 ppm is attached to the carbon at 125.0 ppm.
- **Aromatic Spin System (COSY):** The COSY spectrum is crucial for establishing the connectivity of the benzene ring. The cross-peaks reveal the following correlations: H-4 is coupled to H-5, H-5 is coupled to both H-4 and H-6, H-6 is coupled to H-5 and H-7, and H-7 is coupled to H-6. This confirms the presence of four adjacent aromatic protons, consistent with a 1,2-disubstituted benzene ring fused to the furan ring.
- **Connecting the Pieces (HMBC):** The HMBC spectrum provides the long-range correlations that are essential for assembling the complete structure and assigning the quaternary carbons.
 - **Positioning H-4 and H-7:** The proton H-4 (7.85 ppm) shows a three-bond correlation to the quaternary carbon C-7a (120.9 ppm) and a two-bond correlation to C-3a (148.1 ppm). Similarly, H-7 (7.75 ppm) shows correlations to C-3a and C-7a. These correlations firmly establish the fusion of the benzene and furan rings.
 - **Assigning the Furan Moiety:** The NH_2 protons (6.50 ppm) show crucial correlations to the quaternary carbons C-2 (85.2 ppm) and C-3 (158.5 ppm). This confirms the attachment of the amino group to C-3. The downfield shift of C-3 is consistent with it being an enamine-like carbon, while the upfield shift of C-2 is characteristic of a carbon atom situated between an oxygen atom and a nitrile group.
 - **Confirming the Nitrile Group:** The lack of a proton signal for the carbon at 115.3 ppm, combined with its characteristic chemical shift, confirms its assignment as the nitrile carbon (CN). Its position is inferred by the chemical shift of C-2 and the overall molecular formula.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete and unambiguous structural elucidation of **3-Amino-1-benzofuran-2-carbonitrile**. By combining information from ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC experiments, every proton and carbon atom can be assigned, and the connectivity of the entire molecule can be confidently established. This detailed protocol serves as a template for the characterization of other novel heterocyclic compounds, which is a critical step in modern chemical research and drug development.

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